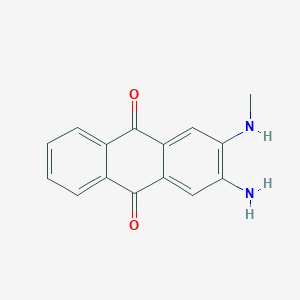

2-Amino-3-(methylamino)anthracene-9,10-dione

Description

Properties

CAS No. |

62468-64-8 |

|---|---|

Molecular Formula |

C15H12N2O2 |

Molecular Weight |

252.27 g/mol |

IUPAC Name |

2-amino-3-(methylamino)anthracene-9,10-dione |

InChI |

InChI=1S/C15H12N2O2/c1-17-13-7-11-10(6-12(13)16)14(18)8-4-2-3-5-9(8)15(11)19/h2-7,17H,16H2,1H3 |

InChI Key |

SNDJXVYPSATYPR-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C=C2C(=C1)C(=O)C3=CC=CC=C3C2=O)N |

Origin of Product |

United States |

Preparation Methods

Mannich Reaction Approach

- Methodology: The Mannich reaction involves the condensation of anthraquinone derivatives with formaldehyde and amines to introduce aminoalkyl substituents. For anthraquinones with activating groups, this reaction can selectively introduce amino substituents at the 2-position.

- Application: In the synthesis of aminoanthraquinone derivatives, the Mannich reaction with methylamine or methylamino precursors can yield 2-amino-3-(methylamino)anthracene-9,10-dione in moderate to good yields (56–83%) depending on substituent effects.

- Advantages: This method allows for the introduction of both amino and methylamino groups in a single step under mild conditions.

- Limitations: The reaction efficiency depends on the presence of activating groups on the anthraquinone ring and may require optimization to avoid side reactions.

Amination via Nucleophilic Substitution

- Methodology: Starting from halogenated anthraquinone derivatives such as 1-methylamino-4-bromoanthraquinone, nucleophilic substitution with ammonia or methylamine can introduce amino groups at specific positions.

- Example: A patented method describes the preparation of 1-methylamino-4-bromoanthraquinone by controlled bromination using hydrogen peroxide and hydrogen bromide in dichloroethane solvent at low temperatures. This intermediate can then undergo substitution to introduce amino groups.

- Reaction Conditions: The bromination is performed at temperatures below 10 °C, with slow addition of hydrogen peroxide to control bromine generation and avoid polybromination. The product is purified by washing and drying, achieving yields up to 90% and purity above 95%.

- Relevance: This halogenated intermediate can be a precursor for further amination steps to obtain 2-amino-3-(methylamino)anthracene-9,10-dione.

Metal-Catalyzed Cross-Coupling and Radical Processes

- Methodology: Transition metal catalysis (e.g., palladium, copper) facilitates C–N bond formation between anthraquinone derivatives and amines. Radical processes initiated by persulfate or other radical initiators can also promote cyclization and amination.

- Advantages: These methods provide regioselective functionalization and allow access to complex derivatives with high efficiency.

- Example: Indium bromide catalysis has been used to annulate aminoanthraquinones, forming diastereomeric products under mild conditions, which can be adapted for methylamino substitution.

| Preparation Method | Key Reagents/Conditions | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Mannich Reaction | Anthraquinone, formaldehyde, methylamine | 56–83 | Not specified | Simple, mild conditions | Requires activating substituents |

| Controlled Bromination + Substitution | 1-Methylamino anthraquinone, HBr, H2O2, dichloroethane, low temp | Up to 90 | >95 | High yield, controlled bromination | Multi-step, requires careful temp control |

| Metal-Catalyzed Cross-Coupling | Pd or Cu catalysts, amines | Variable | Not specified | Regioselective, efficient | Requires catalyst, sometimes harsh conditions |

| Radical Initiated Amination | Persulfates, radical initiators | Moderate | Not specified | Enables complex cyclizations | Radical side reactions possible |

- The electron-deficient nature of anthracene-9,10-dione demands selective and mild reaction conditions to introduce amino groups without overreaction or degradation.

- Mannich-type reactions remain a classical and effective route for introducing aminoalkyl groups at the 2-position, especially when the anthraquinone has activating substituents.

- Controlled halogenation followed by nucleophilic substitution provides a versatile synthetic route, allowing precise functionalization at desired positions with high yields and purity.

- Transition metal-catalyzed and radical methods offer advanced synthetic tools to access more complex derivatives, though they require careful catalyst and condition optimization.

- Computational studies suggest that amino-substituted anthraquinones with specific ionization potentials (7.7–7.9 eV) exhibit promising biological activities, highlighting the importance of precise substitution patterns achieved by these methods.

The preparation of 2-amino-3-(methylamino)anthracene-9,10-dione involves strategic functionalization of the anthracene-9,10-dione core through classical Mannich reactions, controlled halogenation/substitution sequences, and modern catalytic or radical approaches. Each method offers distinct advantages in terms of yield, selectivity, and scalability. The choice of method depends on the availability of starting materials, desired purity, and functional group tolerance. Recent advances in reaction control and catalyst development continue to enhance the efficiency and scope of these synthetic strategies.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(methylamino)anthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert it to hydroquinones.

Substitution: It can undergo nucleophilic substitution reactions, particularly with halogens.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenation reactions often use reagents like bromine or chlorine.

Major Products Formed:

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Halogenated anthraquinones

Scientific Research Applications

Anticancer Activity

The compound has demonstrated notable anticancer properties. Research indicates that derivatives of anthracene-9,10-dione, including 2-amino derivatives, exhibit potent cytotoxic effects against various cancer cell lines. For instance, mitoxantrone and ametantrone are well-known derivatives used in chemotherapy for breast cancer and lymphoma treatment . The mechanism of action primarily involves intercalation into DNA and inhibition of topoisomerase II, which is crucial for DNA replication.

Table 1: Anticancer Activity of 2-Amino-3-(methylamino)anthracene-9,10-dione Derivatives

Antimicrobial Properties

The compound also exhibits antimicrobial activity against a range of pathogens. Studies have shown that amino-substituted anthracenediones possess significant antibacterial and antifungal properties. For example, derivatives have been effective against strains such as Staphylococcus aureus and Candida albicans due to their ability to disrupt microbial cell membranes .

Table 2: Antimicrobial Activity of Derivatives

| Compound Name | Microbial Target | Activity Type | Reference |

|---|---|---|---|

| 2-Amino-3-(methylamino)anthracene-9,10-dione | Staphylococcus aureus | Bactericidal | |

| Various Derivatives | Candida albicans | Antifungal |

Dyes and Colorants

Amino-anthracenediones are widely utilized as dyes in various industries due to their vibrant colors and stability. The ability to modify the amino groups allows for the production of a variety of color shades suitable for textiles and other materials .

Table 3: Dyes Derived from 2-Amino-3-(methylamino)anthracene-9,10-dione

| Dye Name | Application Area | Color Produced | Reference |

|---|---|---|---|

| Anthraquinone Dye | Textile Industry | Bright Red | |

| Fluorescent Dye | Biochemical Research | Green Fluorescence |

Wastewater Treatment

Research indicates that derivatives can act as inhibitors in processes like sulfate reduction in wastewater treatment systems. This application is vital for reducing the formation of harmful sulfides during biomass fermentation processes .

Table 4: Environmental Applications

Clinical Trials

Several derivatives are currently undergoing clinical trials for their effectiveness in treating various cancers. For instance, mitoxantrone has been extensively studied for its role in breast cancer therapy with promising results regarding patient survival rates .

Industrial Use

In the dye industry, amino-anthracenediones are being explored for new applications in creating eco-friendly dyes that reduce environmental impact while maintaining color vibrancy and durability .

Mechanism of Action

The mechanism of action of 2-Amino-3-(methylamino)anthracene-9,10-dione involves its interaction with cellular proteins and enzymes. It can inhibit key enzymes involved in cellular processes, leading to the disruption of cell function and induction of apoptosis. The compound targets pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Comparison with Similar Anthraquinone Derivatives

Substituent Position and Functional Group Effects

The biological activity of anthraquinones is highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogs:

Key Observations:

- Substituent Size and Hydrophobicity: Bulky groups like butylamino (5a) enhance cytotoxicity (IC₅₀ ~1.1 µg/mL in MCF-7 cells) but may reduce DNA-binding efficiency compared to smaller methylamino groups .

- Positional Effects: 2,3-Disubstitution (target compound) likely facilitates groove binding, while 1,4-disubstitution (e.g., 1,4-bis(methylamino)) favors intercalation due to enhanced planarity .

- Hydroxy Groups: Derivatives with hydroxyl groups (e.g., Disperse Blue 26) are often used in dyes but may exhibit reduced cytotoxicity compared to amino-substituted analogs .

DNA and Protein Binding Mechanisms

- Groove Binding: 2-Amino-3-(methylamino)anthracene-9,10-dione’s substituents are theorized to occupy DNA major/minor grooves, enabling reversible binding without intercalation . This contrasts with 1,4-bis(methylamino) derivatives, which may intercalate due to their planar structure .

- Tau Protein Inhibition: Anthraquinones with methoxy or hydroxy groups (e.g., parietin) inhibit tau protein aggregation via hydrogen bonding with lysine and glutamine residues . While the target compound lacks hydroxy groups, its amino substituents could facilitate similar interactions.

Biological Activity

2-Amino-3-(methylamino)anthracene-9,10-dione, a derivative of anthracene, has garnered attention for its diverse biological activities, particularly in the fields of cancer research and neuroprotection. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C15H14N2O2

- CAS Number : 62468-64-8

- Molecular Structure : The compound features an anthracene backbone with amino and methylamino substituents, which are pivotal for its biological interactions.

Research indicates that the biological activity of 2-Amino-3-(methylamino)anthracene-9,10-dione is primarily attributed to its ability to interact with DNA and other cellular targets:

- DNA Binding : The compound exhibits significant binding affinity to DNA, which is essential for its cytotoxic effects. Studies have shown that it can intercalate between DNA bases, leading to structural alterations that inhibit replication and transcription processes .

- Cytotoxicity : In vitro assays have demonstrated that this compound induces cytotoxic effects in various cancer cell lines, including non-small cell lung cancer (A549) and colorectal cancer (HCT116). The IC50 values for these cell lines suggest potent anticancer properties .

- Neuroprotective Effects : Recent studies have highlighted the neuroprotective potential of this compound against oxidative stress-induced neuronal damage. It has been shown to inhibit monoamine oxidase (MAO) activity, which is linked to neurodegenerative diseases .

Biological Activity Summary

The biological activities of 2-Amino-3-(methylamino)anthracene-9,10-dione can be summarized as follows:

Case Studies

- Anticancer Studies : A study evaluating a series of anthracene derivatives found that 2-Amino-3-(methylamino)anthracene-9,10-dione exhibited enhanced cytotoxicity compared to other derivatives. The mechanism was linked to its ability to bind DNA effectively, disrupting cellular processes critical for cancer cell survival .

- Neuroprotective Evaluation : In a model of oxidative stress using neuronal cells, the compound demonstrated a significant reduction in cell death compared to controls. This effect was attributed to its antioxidant properties and the inhibition of MAO enzymes, suggesting a dual mechanism in protecting neuronal integrity .

Research Findings

Recent investigations into the structure-activity relationships (SAR) of this compound have provided insights into how modifications can enhance its biological efficacy:

Q & A

Q. What solvents are suitable for solubilizing this compound in experimental settings?

- Answer : Polar aprotic solvents (DMSO, DMF) or alcohols (methanol, ethanol) are preferred due to the compound’s aromatic and quinone moieties. Aqueous solubility can be enhanced via pH adjustment (e.g., using NaOH to deprotonate amino groups) .

Advanced Research Questions

Q. How do substituents influence the electrochemical stability of 2-Amino-3-(methylamino)anthracene-9,10-dione in redox flow batteries?

- Answer : Substituents modulate redox potentials and π-electron density. For example:

- Amino groups increase electron density, stabilizing the reduced form (anthracene-9,10-diol) with 14 π-electrons vs. 12 in the oxidized state .

- Methyl groups reduce steric hindrance, enhancing reversibility in cyclic voltammetry (ΔEp < 100 mV) .

- Method : Use DFT calculations to predict HOMO-LUMO gaps (e.g., Aq2Mp in has a smaller Eg due to extended conjugation).

Q. What computational strategies are used to predict the compound’s DNA-binding affinity?

- Answer :

- Molecular docking : Simulates interactions with G-quadruplex DNA. For example, 1,5-disubstituted anthraquinones show binding via π-stacking and hydrogen bonds (distance R ≈ 3.2 Å in K+ buffer ).

- MD simulations : Assess stability of DNA-ligand complexes over 100-ns trajectories. Parameters include RMSD (<2 Å) and binding free energies (ΔG ≤ -8 kcal/mol) .

Q. How does 2-Amino-3-(methylamino)anthracene-9,10-dione interact with transition metals in coordination chemistry?

- Answer : The amino and quinone groups act as Lewis bases. For example:

- Re(I) complexes : Ligands like 1-(3-picolylamino)anthracene-9,10-dione (L1) coordinate via pyridyl N-atoms, forming octahedral geometries with Re(CO)₃ cores. Dual emission (AQ fluorescence + ³MLCT phosphorescence) is observed .

- Method : Characterize using cyclic voltammetry (E1/2 ≈ -0.5 V vs. Ag/AgCl) and TDDFT to assign charge-transfer transitions .

Toxicological & Environmental Questions

Q. What analytical techniques detect trace amounts of this compound in environmental matrices?

- Answer :

- HPLC-MS/MS : Quantify at ng/L levels using MRM transitions (e.g., m/z 265→237 for anthraquinone derivatives ).

- GC-MS after derivatization : Silylate amino groups with BSTFA to enhance volatility .

- Solid-phase extraction : Pre-concentrate from wastewater using C18 cartridges (recovery >85%) .

Q. What cytotoxic mechanisms are observed in cancer cell lines treated with aminoanthraquinones?

- Answer :

- Intercalation : Planar anthraquinone cores disrupt DNA replication (IC50 values: 1.1–13.0 µg/mL in MCF-7/Hep-G2 cells ).

- ROS generation : Quinone moieties undergo redox cycling, inducing oxidative stress (measured via DCFH-DA assays) .

- Method : Validate via flow cytometry (apoptosis markers like Annexin V) and Western blotting (Bcl-2/Bax ratio changes) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.